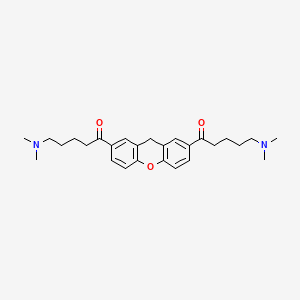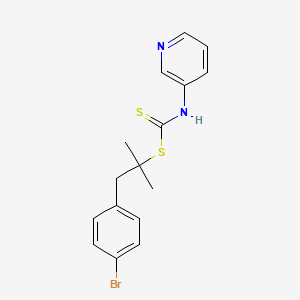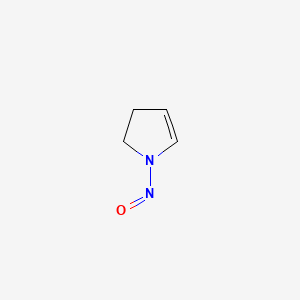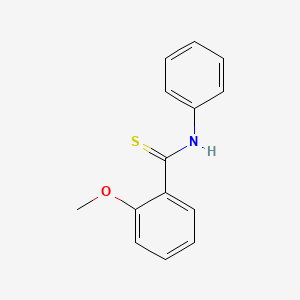
1-Pentanone, 1,1'-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 1,1’-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a xanthene core and dimethylamino groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Pentanone, 1,1’-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)- involves several steps. One common method includes the reaction of xanthene derivatives with dimethylamino compounds under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The mixture is heated to a specific temperature, and the reaction is monitored until the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Pentanone, 1,1’-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: The dimethylamino groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 1,1’-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals for catalytic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of dyes, pigments, and other materials due to its unique chemical
Eigenschaften
CAS-Nummer |
37972-03-5 |
|---|---|
Molekularformel |
C27H36N2O3 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
5-(dimethylamino)-1-[7-[5-(dimethylamino)pentanoyl]-9H-xanthen-2-yl]pentan-1-one |
InChI |
InChI=1S/C27H36N2O3/c1-28(2)15-7-5-9-24(30)20-11-13-26-22(17-20)19-23-18-21(12-14-27(23)32-26)25(31)10-6-8-16-29(3)4/h11-14,17-18H,5-10,15-16,19H2,1-4H3 |
InChI-Schlüssel |
IYHHYVDCCCZJOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCC(=O)C1=CC2=C(C=C1)OC3=C(C2)C=C(C=C3)C(=O)CCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)



![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)

![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)


![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)


